Cas no 1261916-72-6 (3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid)

3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-AMINO-5-(3,5-DICARBOXYPHENYL)BENZOIC ACID
- MFCD18322523
- DTXSID40691875
- 5'-Amino-[1,1'-biphenyl]-3,3',5-tricarboxylic acid
- 1261916-72-6
- 5'-Amino[1,1'-biphenyl]-3,3',5-tricarboxylic acid
- 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%
- 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid
-
- MDL: MFCD18322523
- インチ: InChI=1S/C15H11NO6/c16-12-5-8(3-11(6-12)15(21)22)7-1-9(13(17)18)4-10(2-7)14(19)20/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22)
- InChIKey: NIVSONJDOBKMOW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 301.05863707Da
- どういたいしつりょう: 301.05863707Da
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 138Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329800-5g |
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%; . |
1261916-72-6 | 95% | 5g |
€1159.00 | 2025-02-21 | |
abcr | AB329800-5 g |
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, 95%; . |
1261916-72-6 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid 関連文献
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acidに関する追加情報
Introduction to 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid (CAS No. 1261916-72-6) and Its Emerging Applications in Chemical Biology
3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid, identified by the chemical identifier CAS No. 1261916-72-6, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This benzoic acid derivative features both amino and dicarboxylic functional groups, which contribute to its versatility in molecular interactions and reactivity. The presence of these functional moieties makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of targeted drug delivery and modulators of cellular pathways.
The compound's structure, characterized by a benzene ring substituted with an amino group at the 3-position and a 3,5-dicarboxyphenyl moiety at the 5-position, endows it with distinct physicochemical properties. These include solubility characteristics that are conducive to formulation in various biological systems, as well as the ability to engage in multiple types of hydrogen bonding interactions. Such properties are critical for its potential application in designing molecules that can interact selectively with biological targets, thereby minimizing off-target effects and enhancing therapeutic efficacy.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can modulate complex biological processes. 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid has emerged as a promising candidate in this context. Its dual functionality allows for the design of molecules that can simultaneously interact with multiple protein targets or modulate different aspects of a single pathway. This capability is particularly relevant in the treatment of multifaceted diseases where a single therapeutic intervention may need to address multiple pathological mechanisms.
One of the most compelling areas of research involving 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid is its potential role as an inhibitor of enzymes involved in inflammatory pathways. Studies have demonstrated that derivatives of benzoic acid can exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The additional amino and dicarboxylic groups in 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid may further enhance its binding affinity and selectivity for these enzymes, potentially leading to more potent anti-inflammatory effects.
Moreover, the compound's structural features make it an attractive candidate for use in drug delivery systems. The carboxylic acid groups can be utilized to form esters or amides with other bioactive molecules, enabling the creation of prodrugs that release their active form under specific physiological conditions. This approach can improve bioavailability and reduce systemic toxicity, thereby enhancing the overall therapeutic profile of the drug.
Recent advances in computational chemistry have also facilitated the design of novel derivatives of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid based on virtual screening and molecular docking studies. These computational methods allow researchers to predict the binding modes and affinities of various analogs with high precision, thereby accelerating the drug discovery process. By leveraging these technologies, scientists have been able to identify new compounds with enhanced biological activity and improved pharmacokinetic properties.
The potential applications of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid extend beyond inflammation modulation. Research has suggested that this compound may also exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, studies have shown that benzoic acid derivatives can interfere with the activity of tyrosine kinases and other enzymes that are critical for cancer cell proliferation. The unique structural features of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid may enable it to target these pathways more effectively than existing therapeutics.
In addition to its therapeutic potential, 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid has shown promise as a tool compound in biochemical research. Its ability to interact with various biological targets makes it a useful probe for studying enzyme mechanisms and cellular signaling networks. By using this compound as a scaffold, researchers can gain insights into the structure-function relationships of key biological molecules, which can ultimately lead to the development of more effective drugs.
The synthesis of 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful planning to ensure high yield and purity during preparation. However, recent advances in synthetic methodologies have made it possible to access complex benzoic acid derivatives more efficiently than ever before. These advancements include novel catalytic systems and green chemistry approaches that minimize waste and improve sustainability.
As interest in 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid grows, so does the need for robust analytical methods to study its properties and interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for elucidating its structure and understanding its behavior in biological systems. Additionally, high-throughput screening technologies are being employed to rapidly assess the biological activity of various derivatives.
The future prospects for 3-Amino-5-(3,5-dicarboxyphenyl)benzoic acid are bright, with ongoing research aimed at expanding its applications across multiple therapeutic areas. As our understanding of biological pathways continues to grow, so too will the opportunities for developing novel drugs based on this versatile scaffold. By combining experimental studies with computational modeling, scientists are well-positioned to unlock the full potential of this compound and contribute to advancements in medicine.
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